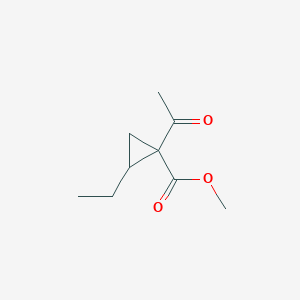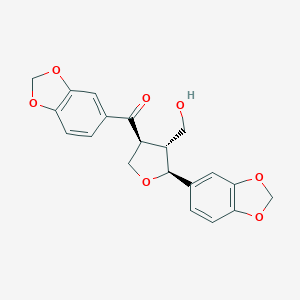
Ethyl 3-cyclopropylpropanoate
Descripción general
Descripción
Ethyl 3-cyclopropylpropanoate is a chemical compound with the molecular formula C8H14O2 . It has an average mass of 142.196 Da and a monoisotopic mass of 142.099380 Da .
Relevant Papers Several papers were found during the search. These papers discuss related compounds and might provide useful information for further understanding of Ethyl 3-cyclopropylpropanoate .
Aplicaciones Científicas De Investigación
Chemical Synthesis
Ethyl 3-cyclopropylpropanoate has been utilized in various chemical synthesis processes. For instance, its radical addition to homoallylic gallium or indium species leads to the formation of cyclopropane derivatives. Usugi et al. (2002) demonstrated this process, where treatment with benzyl bromoacetate and 3-butenylgallium dichloride, along with a catalytic amount of Et3B as a radical initiator, produced benzyl 3-cyclopropylpropanoate in a notable yield of 64% through a radical addition-substitution sequence (Usugi et al., 2002).
Enzymatic Hydrolysis Studies
In enzymatic hydrolysis studies, the ultrasound bath and PCL, PLE, and CRL enzymes were used to study the hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate. Ribeiro et al. (2001) found that using an ultrasound bath significantly decreased the reaction time of enzymatic hydrolysis without major changes in yield or enantiomeric excess of the reaction products, compared to magnet stirring (Ribeiro et al., 2001).
Asymmetric Organocatalysis
Asymmetric organocatalytic approaches have also been explored with this compound. Reitel et al. (2018) investigated the [3+2] annulation of 1,2-diphenylcyclopropen-3-one and ethyl 3-oxo-3-phenylpropanoate, resulting in the formation of ethyl 2-(5-oxo-2,3,4-triphenyl-2,5-dihydrofuran-2-yl)acetate with moderate yield and low enantiomeric purity (Reitel et al., 2018).
Crystallography and Molecular Interactions
In crystallography, Zhang et al. (2011) studied ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, revealing rare N⋯π and O⋯π interactions, alongside hydrogen bonding, forming unique structural patterns in the crystal packing (Zhang et al., 2011).
Propiedades
IUPAC Name |
ethyl 3-cyclopropylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-10-8(9)6-5-7-3-4-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXDCMLJFHGFDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336570 | |
| Record name | Ethyl 3-cyclopropylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-cyclopropylpropanoate | |
CAS RN |
62021-36-7 | |
| Record name | Ethyl 3-cyclopropylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 7-aminobenzo[b]thiophene-4-carboxylate](/img/structure/B126603.png)


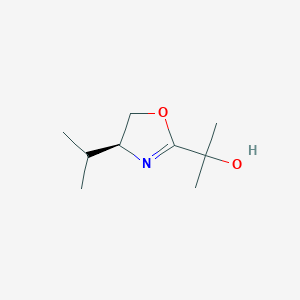

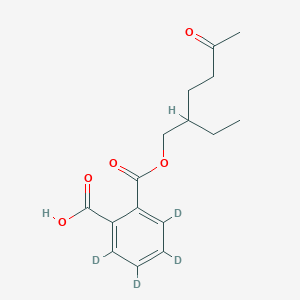
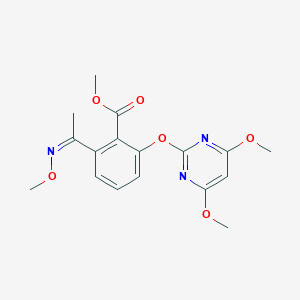

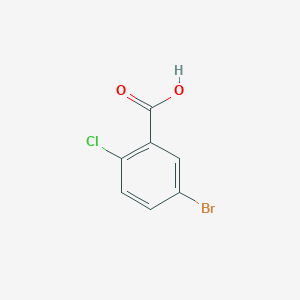


![tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B126643.png)
